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Compound of Interest

Compound Name: Ibrutinib D5
Cat. No.: B8058581
Get Quote
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Executive Summary & Chemical Identity

Ibrutinib-d5 (specifically the phenoxy-d5 isotopologue) serves as the critical stable isotope-
labeled internal standard (SIL-1S) for the precise quantification of Ibrutinib in biological
matrices. As a first-in-class Bruton's Tyrosine Kinase (BTK) inhibitor, Ibrutinib requires rigorous
pharmacokinetic (PK) monitoring due to its covalent binding mechanism and rapid metabolism.

The d5-isotopologue is preferred over d3 variants because the +5 Da mass shift minimizes
signal interference (cross-talk) from the naturally occurring M+2 isotope of the analyte,
ensuring high selectivity in LC-MS/MS assays.

Chemical Specification Table
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Parameter Specification
Common Name Ibrutinib-d5 (Phenoxy-d5)
CAS Number 1553977-17-5

1-[(3R)-3-[4-amino-3-[4-(phenoxy-2,3,4,5,6-
Chemical Name d5)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-
piperidinyl]-2-propen-1-one

Molecular Formula C25H19DsN60O2

Exact Mass 445.26 g/mol

Isotopic Purity =99 atom % D

Solubility DMSO (>30 mg/mL), Methanol, Ethanol
Storage -20°C (Hygroscopic; store desiccated)

Structural Architecture & Isotopic Placement

The fidelity of an internal standard depends on the position of the deuterium labels. For CAS
1553977-17-5, the five deuterium atoms are located on the terminal phenyl ring of the
phenoxyphenyl moiety.

Structural Logic

o Metabolic Stability: The phenoxy group is metabolically robust compared to the piperidine
ring, which undergoes oxidative opening (forming the dihydrodiol metabolite). Labeling the
phenoxy ring ensures the internal standard tracks the parent compound without undergoing
“label loss" during early metabolic phases in the source.

o Fragmentation Retention: In MS/MS, the primary fragmentation pathway often cleaves the
amide bond or the piperidine ring. By labeling the "core" phenoxy side, specific MRM
transitions (e.g., m/z 446 — 309) retain the label, verifying the identity of the IS.

Synthesis Route (Building Block Approach)

High-fidelity Ibrutinib-d5 is synthesized via a convergent building block strategy rather than
Hydrogen-Deuterium (H/D) exchange, which yields random labeling.
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» Starting Material: Perdeuterated phenol (Phenol-d5) or Bromobenzene-d5.

e Coupling: The deuterated phenyl group is coupled to the pyrazolo[3,4-d]pyrimidine core via a
Suzuki-Miyaura reaction.

o Final Assembly: The piperidine linker is attached, followed by the acryloyl chloride reaction to
form the reactive Michael acceptor tail.

Mechanism of Action: Covalent Inhibition

Understanding the binding mechanism is crucial for bioanalysis because Ibrutinib binds
irreversibly to BTK. In clinical samples, the "free" drug is measured, but the "bound" drug
remains in the tissue/cell pellet.

Ibrutinib functions as a Michael acceptor, forming a covalent bond with Cysteine 481 (Cys481)
in the ATP-binding pocket of BTK.
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Figure 1: Mechanism of irreversible BTK inhibition by Ibrutinib via Cys481 alkylation.

Bioanalytical Protocol (LC-MS/MS)

This protocol outlines a validated method for quantifying Ibrutinib in human plasma using
Ibrutinib-d5.

A. Sample Preparation (Protein Precipitation)
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Rationale: Liquid-Liquid Extraction (LLE) is possible but Protein Precipitation (PPT) is preferred
for high-throughput clinical assays due to Ibrutinib's high plasma protein binding (~97%).

Aliquot: Transfer 50 pL of plasma into a 96-well plate.

IS Addition: Add 20 pL of Ibrutinib-d5 working solution (500 ng/mL in 50% MeOH).

Precipitation: Add 200 pL of Acetonitrile (ACN) containing 0.1% Formic Acid.

Agitation: Vortex for 2 minutes at high speed.

Separation: Centrifuge at 4,000 rpm (approx. 2500 x g) for 10 minutes at 4°C.

Transfer: Inject 5 pL of the supernatant directly into the LC-MS/MS.

B. Chromatographic Conditions[3][4][5][6]

e Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 pum) or equivalent HSS T3.
e Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
» Mobile Phase B: Acetonitrile (LC-MS Grade).
e Flow Rate: 0.4 mL/min.
o Gradient:
o 0.0-0.5min: 30% B
o 0.5-3.0 min: 30% - 95% B (Linear Ramp)
o 3.0 -4.0 min: 95% B (Wash)

4.0 - 4.1 min: 95% - 30% B

o

[¢]

4.1 - 5.5 min: 30% B (Re-equilibration)

C. Mass Spectrometry (MRM Parameters)
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¢ lonization: ESI Positive Mode.

e Source Temp: 500°C.

e Spray Voltage: 4500 V.

Precursor Product Fragment
Analyte Dwell (ms) CE (eV) L
(m/z) (m/z) Origin
Core +
Ibrutinib 441.2 304.2 100 35
Phenoxy
Ibrutinib Piperidine-
441.2 138.1 100 28
(Qual) Acryloyl
o Core +
Ibrutinib-d5 446.2 309.2 100 35
Phenoxy-d5

Critical Technical Note on MRM Selection: While the m/z 138 fragment is intense, it represents
the piperidine-acryloyl tail. If using Phenoxy-d5, the 138 fragment is unlabeled (mass 138 for
both analyte and IS). You would rely solely on the parent mass (441 vs 446) for separation.
Recommendation: Use the 446.2 — 309.2 transition for the Internal Standard.[1][2] This
fragment contains the deuterated phenoxy ring, ensuring absolute specificity and preventing
interference from potential breakdown products that might mimic the piperidine tail.
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Figure 2: High-throughput LC-MS/MS workflow for Ibrutinib quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b8058581?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8058581?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

